4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride
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Overview
Description
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a thiazole ring, an aminomethyl group, and a chloroaniline moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been shown to exhibit diverse biological activities, including antitumor and cytotoxic activity . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties suggest that it may have reasonable bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity against various human tumor cell lines .
Action Environment
The action, efficacy, and stability of “4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride typically involves the reaction of 4-chloro-3-nitroaniline with aminomethylthiazole under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride
- 4-Chloro-3-nitroaniline
- Aminomethylthiazole derivatives
Uniqueness
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S.2ClH/c11-9-3-6(13)1-2-8(9)10-14-7(4-12)5-15-10;;/h1-3,5H,4,12-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDAEKHKPVHGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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